molecular formula C13H10F9N3O7 B6295159 ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) CAS No. 2368824-61-5

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate)

Cat. No.: B6295159
CAS No.: 2368824-61-5
M. Wt: 491.22 g/mol
InChI Key: IIEGRKVTVXZHEK-UHFFFAOYSA-N
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Description

“([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%” is a chemical compound with a molecular weight of 491.22 . It is a solid at room temperature . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;33-2(4,5)1(6)7/h1-3H,4,8H2;3(H,6,7) . This indicates that the compound contains a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 491.22 . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Properties

IUPAC Name

[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;3*3-2(4,5)1(6)7/h1-3H,4,8H2;3*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEGRKVTVXZHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(O2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F9N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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